molecular formula C10H9N3O B11821457 N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine

N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine

Katalognummer: B11821457
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: YFVQUIRFZRRYKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine is a chemical compound that features an imidazole ring attached to a phenyl group, which is further linked to a hydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Halogenated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the hydroxylamine group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanamine
  • N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine

Uniqueness

N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine is unique due to its specific combination of an imidazole ring, phenyl group, and hydroxylamine moiety

Eigenschaften

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H9N3O/c14-12-7-9-1-3-10(4-2-9)13-6-5-11-8-13/h1-8,14H

InChI-Schlüssel

YFVQUIRFZRRYKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NO)N2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.